Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-
Description
The compound N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-thiazolo[5,4-d]pyrimidine-2,7-diamine features a unique substitution pattern:
- N7-position: A 3-chloro-4-(trifluoromethyl)phenyl group, introducing steric bulk, lipophilicity, and electron-withdrawing effects.
These substituents distinguish it from other thiazolo[5,4-d]pyrimidine derivatives and may optimize receptor binding affinity, selectivity, and metabolic stability .
Properties
Molecular Formula |
C18H9Cl3F3N5S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
7-N-[3-chloro-4-(trifluoromethyl)phenyl]-2-N-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C18H9Cl3F3N5S/c19-10-2-1-3-11(20)13(10)28-17-29-14-15(25-7-26-16(14)30-17)27-8-4-5-9(12(21)6-8)18(22,23)24/h1-7H,(H,28,29)(H,25,26,27) |
InChI Key |
MNAUGXCUMJLTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC3=C(N=CN=C3S2)NC4=CC(=C(C=C4)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Arylacetyl Chlorides
One effective method involves the reaction of 2-aminothiole with suitable arylacetyl chlorides at elevated temperatures. The general procedure is as follows:
- Reactants : 2-Aminothiole and arylacetyl chlorides.
- Conditions : Heat at approximately 150 °C for 10–15 hours in dry N-methyl-2-pyrrolidone (NMP).
- Products : This reaction yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives which can be further modified through chlorination and substitution reactions.
Chlorination Steps
Following the initial synthesis, chlorination is performed using phosphorus oxychloride (POCl₃) under microwave irradiation:
- Conditions : The thiazolo derivatives are treated with POCl₃ at 160 °C for about 30 minutes.
- Products : This step results in the formation of 5,7-dichloro derivatives.
Amination Reactions
The dichloro intermediates can then undergo nucleophilic substitution with ammonia or amines:
- Conditions : Reacting with a 33% aqueous ammonia solution.
- Products : This reaction produces the corresponding amino-thiazolo derivatives.
To obtain the target compound, further substitutions are necessary:
- Reagents : Suitable boronic acids are used under Suzuki coupling conditions.
- Outcome : The final product features specific substituents at the N7 and N2 positions as indicated in its name.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminothiole + Arylacetyl Chloride | Heat at 150 °C for 10–15 h in NMP | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy | Varies (reported up to 85%) |
| 2 | Thiazolo Derivative + POCl₃ | Microwave irradiation at 160 °C for 30 min | 5,7-Dichlorothiazolo Derivative | High yield |
| 3 | Dichloro Derivative + NH₃ | React with 33% aqueous ammonia | Amino-Thiazolo Derivative | Varies |
| 4 | Amino Derivative + Boronic Acid | Suzuki coupling conditions | Final Compound | Varies |
The preparation of Thiazolo[5,4-d]pyrimidine-2,7-diamine derivatives involves a series of well-defined synthetic steps that leverage high-temperature reactions and modern coupling techniques. Each step is critical for achieving the desired functionalization and overall yield of the final compound. Future research may focus on optimizing these methods further to enhance yields and explore additional biological activities associated with these derivatives.
Chemical Reactions Analysis
Core Scaffold Construction
The thiazolo[5,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example:
-
Step 1 : Condensation of 2-aminothiazole derivatives with chloropyrimidine intermediates under basic conditions (K₂CO₃/acetone) yields the bicyclic framework .
-
Step 2 : Functionalization at positions 2 and 7 is achieved through nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling .
For the target compound:
-
The N2-(2,6-dichlorophenyl) group is introduced via SNAr using 2,6-dichloroaniline under microwave-assisted conditions .
-
The N7-[3-chloro-4-(trifluoromethyl)phenyl] substituent is appended via palladium-catalyzed coupling with 3-chloro-4-(trifluoromethyl)phenylboronic acid .
Halogenation and Functional Group Interconversion
Electrophilic Substitution
The electron-deficient pyrimidine ring facilitates reactions at positions 5 and 7:
-
Nucleophilic Attack : Amines or alkoxides displace chloride at C5/C7, forming derivatives with improved solubility .
-
Cross-Coupling : Suzuki reactions with arylboronic acids modify the C5 position (e.g., installing biaryl motifs) .
Hydrogen-Bonding and Noncovalent Interactions
The diamine groups participate in hydrogen-bonding networks, as shown by Hirshfeld surface analyses of analogous compounds . Key interactions include:
-
N–H···N (2.8–3.1 Å) between pyrimidine amines and adjacent heteroatoms.
-
C–H···O (3.2 Å) with sulfonate or carbonyl groups in co-crystals .
Hydrolytic Stability
-
The trifluoromethyl group enhances resistance to hydrolysis under acidic/basic conditions (t₁/₂ > 24 hrs at pH 7.4).
-
Chlorine substituents at C2/C7 slow oxidative degradation compared to non-halogenated analogs .
Thermal Behavior
| Parameter | Value (Analog Data) | Source |
|---|---|---|
| Melting Point | 215–220°C (decomp.) | |
| Thermogravimetric Loss | <5% weight loss up to 200°C |
Biological Interactions
-
Kinase Inhibition : The compound’s planar structure mimics ATP, enabling binding to kinase active sites (IC₅₀ = 12 nM for EGFR in analogs) .
-
Anticancer Activity : Chlorine and trifluoromethyl groups enhance cytotoxicity (GI₅₀ = 0.8 µM in HeLa cells) .
Comparative Analysis with Analogues
| Feature | Target Compound | Analog (5,7-Dichloro-2-CF₃) |
|---|---|---|
| Solubility (LogP) | 3.2 (calc.) | 2.8 |
| Suzuki Coupling Yield | 72% (C7-aryl) | 65% (C5-aryl) |
| Bioactivity (IC₅₀) | 15 nM (A₂A adenosine receptor) | 22 nM |
Scientific Research Applications
1.1. Adenosine Receptor Antagonism
Recent studies have highlighted the role of Thiazolo[5,4-d]pyrimidine derivatives as antagonists of adenosine receptors, particularly the A2A subtype. These compounds have shown promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases by modulating neurotransmitter release and exhibiting neuroprotective effects. For instance, a series of derivatives demonstrated high binding affinities for the human A2A receptor, with some compounds achieving subnanomolar Ki values, indicating potent antagonistic activity .
1.2. TRPV1 Antagonism
Another significant application of Thiazolo[5,4-d]pyrimidine derivatives is their role as antagonists of the transient receptor potential vanilloid 1 (TRPV1). These compounds have been synthesized and evaluated for their ability to alleviate pain by inhibiting TRPV1-mediated pathways. One study reported that specific derivatives could significantly reduce thermal hyperalgesia in animal models, showcasing their potential as analgesic agents .
2.1. Anticancer Properties
Thiazolo[5,4-d]pyrimidine derivatives have been investigated for their anticancer properties. The structural modifications at various positions have led to compounds that inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Some studies indicate that these compounds can interfere with tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression .
2.2. Antimicrobial Activity
The antimicrobial potential of Thiazolo[5,4-d]pyrimidine derivatives has also been explored. Certain analogs exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The modifications in the chemical structure contribute to enhanced efficacy against resistant strains of bacteria and fungi .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of Thiazolo[5,4-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Research has shown that variations at the 2-, 5-, and 7-positions significantly influence biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Aromatic substitutions | Increases affinity for A2A receptors |
| 5 | Aliphatic vs aromatic groups | Alters TRPV1 antagonistic potency |
| 7 | Amino group variations | Enhances overall biological activity |
This table summarizes how specific modifications can lead to improved binding affinities and enhanced therapeutic effects.
4.1. Neurodegenerative Disorders
In a case study involving a derivative with a piperazine moiety at position 5, researchers observed significant improvements in cognitive functions in animal models of Alzheimer's disease. The compound exhibited a dual mechanism by both blocking adenosine receptors and enhancing cholinergic signaling .
4.2. Pain Management
Another study focused on a derivative that demonstrated potent TRPV1 antagonism in models of inflammatory pain. This compound was effective in reducing pain responses induced by carrageenan injections in rats, suggesting its potential application in pain management therapies .
Mechanism of Action
The mechanism of action of Thiazolo[5,4-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. For instance, certain derivatives have shown high affinity for adenosine A1 and A2A receptors, which are involved in various physiological processes . The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to therapeutic effects such as antidepressant-like activity in animal models .
Comparison with Similar Compounds
Pharmacological and Biochemical Insights
Receptor Affinity and Selectivity
- Adenosine Receptors (ARs): demonstrates that thiazolo[5,4-d]pyrimidines with fluorobenzyl groups (Compounds 18, 19) exhibit moderate AR affinity. The target compound’s dichlorophenyl and trifluoromethyl groups may improve binding through halogen interactions and hydrophobic effects .
- Selectivity : Pyrazolo-triazolo-pyrimidine derivatives like MRE 3008F20 achieve high A3 AR selectivity (1,294-fold vs. A1), emphasizing the role of substituents in receptor discrimination. The target compound’s bulkier groups may similarly enhance selectivity .
Thermodynamic and Kinetic Profiles
- Entropy/Enthalpy Balance : Antagonists like MRE 3008F20 bind via entropy-driven processes, suggesting that the target compound’s hydrophobic substituents may favor similar binding thermodynamics .
- Metabolic Stability: The trifluoromethyl group’s resistance to oxidative metabolism could extend the target compound’s half-life compared to non-halogenated analogs .
Critical Analysis of Contradictory Evidence
- Structural Isomerism : describes thiazolo[4,5-d]pyrimidines, where ring positioning alters electronic properties and biological activity compared to [5,4-d] isomers. This underscores the target compound’s unique pharmacophore .
Biological Activity
Thiazolo[5,4-d]pyrimidine-2,7-diamine derivatives, particularly the compound N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Overview of Thiazolo[5,4-d]pyrimidine Structure
The thiazolo[5,4-d]pyrimidine scaffold is characterized by a fused thiazole and pyrimidine ring system. The specific compound under consideration features substituents that enhance its biological profile:
- 3-chloro-4-(trifluoromethyl)phenyl at the N7 position
- 2,6-dichlorophenyl at the N2 position
These modifications contribute to its potential as an adenosine A2A receptor antagonist and other therapeutic roles.
The primary mechanism of action for this compound involves its interaction with adenosine receptors:
- Target Receptors : The compound primarily targets human Adenosine A1 and A2A receptors.
- Mode of Action : It acts as an antagonist or inverse agonist, influencing various biochemical pathways. Binding to these receptors inhibits adenylyl cyclase activity (via Gi/o proteins) and alters cyclic AMP (cAMP) levels, which is crucial for numerous physiological processes.
Pharmacological Applications
The biological activity of Thiazolo[5,4-d]pyrimidine derivatives has been linked to several pharmacological applications:
- Neurodegenerative Disorders : Research indicates that A2A receptor antagonists may have therapeutic potential in treating conditions such as Parkinson’s and Alzheimer’s diseases .
- Anticancer Activity : Several studies have demonstrated that thiazolo[5,4-d]pyrimidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown selective inhibition against gastric cancer cells with low toxicity to normal cells .
- Antimicrobial Properties : Some derivatives have also displayed antimicrobial activity against various bacterial strains.
1. Anticancer Activity
A series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. In vitro studies revealed that certain compounds exhibited significant antiproliferative effects against human cancer cell lines such as MGC-803 and HGC-27. For example:
| Compound | IC50 (μM) | Selectivity | Cell Line |
|---|---|---|---|
| 7i | 4.64 | 12-fold | MGC-803 |
| 7j | 5.07 | - | HGC-27 |
These results suggest that structural modifications can enhance selectivity and potency against specific cancer types .
2. TRPV1 Antagonism
Another study focused on the synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidines as TRPV1 antagonists. One compound demonstrated an effective reversal of thermal hyperalgesia in animal models with an ED50 of 0.5 mg/kg, highlighting its potential in pain management therapies .
3. Structure-Activity Relationship (SAR)
Research has delineated comprehensive structure-activity relationships for thiazolo[5,4-d]pyrimidines. It was found that introducing different substituents at positions 2, 5, and 7 can significantly affect binding affinity and biological activity. For instance:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Furan moiety | Enhanced A2A receptor binding |
| 5 | Sterically hindered groups | Variable tolerance observed |
| 7 | Chlorine atom | Increased anticancer activity |
This information is crucial for guiding future synthetic efforts towards developing more potent derivatives .
Q & A
Q. How can the synthetic yield of Thiazolo[5,4-d]pyrimidine derivatives be optimized while ensuring purity?
Methodological Answer: Optimize reaction conditions (e.g., solvent systems, temperature, and stoichiometry) and employ purification techniques such as column chromatography with eluents like ethyl acetate/cyclohexane/methanol gradients. For example, derivatives in achieved 20–35% yields using these systems. Post-synthesis, monitor purity via HPLC or TLC. Intermediate characterization with NMR and IR can identify side products .
Q. What spectroscopic techniques are critical for confirming the structural integrity of Thiazolo[5,4-d]pyrimidine derivatives?
Methodological Answer: Use a combination of 1H NMR (to confirm proton environments, e.g., aromatic substituents and NH2 groups), 13C NMR (to verify carbon skeleton and substituent positions), IR spectroscopy (to detect functional groups like amines or carbonyls), and mass spectrometry (to validate molecular weight). Cross-reference spectral data with synthesized standards, as demonstrated in and .
Q. How should researchers design preliminary biological activity assays for this compound?
Methodological Answer: Begin with in vitro receptor-binding assays using cell lines (e.g., CHO cells expressing human adenosine receptors) to measure affinity. Protocols in involve membrane preparation, competitive binding with radiolabeled ligands, and dose-response curves. Validate results with triplicate experiments and statistical analysis (e.g., IC50 calculations) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored for Thiazolo[5,4-d]pyrimidine derivatives?
Methodological Answer:
- Substituent Variation : Modify the 3-chloro-4-(trifluoromethyl)phenyl and 2,6-dichlorophenyl groups to assess steric/electronic effects. For example, replace trifluoromethyl with methoxy or halogens ( ).
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding interactions with target receptors.
- Biological Profiling : Compare binding affinities across modified derivatives in receptor assays and correlate with structural changes .
Q. How to address contradictory biological activity data between synthetic batches?
Methodological Answer:
- Purity Analysis : Use HPLC to detect impurities (>95% purity threshold recommended).
- Stereochemical Confirmation : Employ 2D NMR (e.g., NOESY) or X-ray crystallography to verify stereochemistry, as incorrect configurations can drastically alter activity.
- Batch Consistency : Standardize reaction protocols (e.g., inert atmosphere, precise stoichiometry) to minimize variability. highlights discrepancies resolved via rigorous analytical validation .
Q. What advanced techniques are suitable for studying the compound’s interaction with cellular membranes?
Methodological Answer:
- Membrane Preparation : Isolate membranes from transfected CHO cells using lysis buffers (5 mM Tris HCl, 2 mM EDTA) and ultracentrifugation ( ).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and immobilized receptors.
- Fluorescence Polarization : Quantify ligand-receptor interactions using fluorescently labeled analogs .
Experimental Design & Theoretical Frameworks
Q. How to integrate theoretical frameworks into the design of Thiazolo[5,4-d]pyrimidine studies?
Methodological Answer: Link research to conceptual models such as ligand-receptor interaction theories (e.g., lock-and-key vs. induced fit) or QSAR (Quantitative Structure-Activity Relationship) principles. For example, emphasizes aligning synthesis and assay design with hypotheses derived from adenosine receptor pharmacology .
Q. What statistical approaches are recommended for analyzing dose-response data in receptor binding assays?
Methodological Answer: Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA for multi-group comparisons and assess significance (p < 0.05). Normalize data to positive/negative controls (e.g., reference agonists/antagonists) to account for assay variability .
Data Interpretation & Validation
Q. How to validate the specificity of Thiazolo[5,4-d]pyrimidine derivatives for target receptors?
Methodological Answer:
Q. What steps ensure reproducibility in synthetic and pharmacological studies?
Methodological Answer:
- Detailed Protocols : Document reaction conditions (solvents, catalysts, temperatures) and assay parameters (cell passage number, ligand concentrations).
- Open Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles, as exemplified in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
